Methyl 3-bromocyclobutane-1-carboxylate
Overview
Description
Methyl 3-bromocyclobutane-1-carboxylate is an organic compound with the molecular formula C6H9BrO2. It is a colorless to light yellow liquid at room temperature and is known for its use in various chemical reactions and research applications .
Mechanism of Action
Target of Action
Methyl 3-bromocyclobutane-1-carboxylate is a compound that has been studied for its potential as a bioisostere It’s worth noting that compounds with similar structures have been used in the synthesis of drugs targeting various enzymes and receptors .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the target’s function. For instance, the compound can be used in “strain-release” transformations, a process that leverages the high strain energy of the compound . This process can lead to the creation of various other ring systems .
Biochemical Pathways
This compound can affect various biochemical pathways due to its potential as a bioisostere . Bioisosteres are compounds that can mimic the biological effects of another compound, thus potentially affecting the same biochemical pathways
Pharmacokinetics
The compound’s potential as a bioisostere suggests that it could have similar adme properties to the compounds it mimics .
Result of Action
The result of this compound’s action can vary depending on the target and the biochemical pathway it affects. As a potential bioisostere, it could mimic the molecular and cellular effects of other compounds . These effects could range from enzyme inhibition to receptor activation, among others .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the temperature, among others . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromocyclobutane-1-carboxylate can be synthesized from 3-oxocyclobutanecarboxylic acid. The synthesis involves the bromination of the cyclobutane ring followed by esterification . The reaction conditions typically require a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromocyclobutane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted cyclobutane derivatives, reduced cyclobutane compounds, and oxidized carboxylic acids .
Scientific Research Applications
Methyl 3-bromocyclobutane-1-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chlorocyclobutane-1-carboxylate
- Methyl 3-fluorocyclobutane-1-carboxylate
- Methyl 3-iodocyclobutane-1-carboxylate
Uniqueness
Methyl 3-bromocyclobutane-1-carboxylate is unique due to its specific reactivity profile, particularly in substitution reactions where the bromine atom is more reactive compared to chlorine or fluorine. This makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
methyl 3-bromocyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHGFNZFJXRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80785181, DTXSID201192971, DTXSID601200815 | |
Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4935-00-6, 1523618-35-0, 1638771-96-6 | |
Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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